molecular formula C13H14Cl2N2O3S B369139 1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-2-isopropyl-1H-imidazole CAS No. 496014-83-6

1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-2-isopropyl-1H-imidazole

Cat. No.: B369139
CAS No.: 496014-83-6
M. Wt: 349.2g/mol
InChI Key: OWIKQLVFEQBERL-UHFFFAOYSA-N
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Description

1-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-2-isopropyl-1H-imidazole is a synthetic small molecule featuring an imidazole core, a privileged scaffold in modern medicinal chemistry . This compound belongs to a class of sulfonyl-substituted imidazoles, which are of significant research interest due to their versatile pharmacological potential . The structural motif of the 1,3-diazole (imidazole) ring is a key building block in numerous bioactive molecules and approved drugs, known for its ability to engage in hydrogen bonding, dipole-dipole interactions, and π-stacking with a wide range of biological targets . The amphoteric nature of the imidazole ring, capable of acting as both an acid and a base, often enhances the solubility and improves the pharmacokinetic parameters of drug candidates, making it a valuable synthon in drug discovery . Primary research applications for this class of compounds include investigation as potential antimicrobial and anticancer agents. Recent studies on novel imidazole derivatives demonstrate their promising in vitro antibacterial activity against critical Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus and Escherichia coli . Furthermore, imidazole-containing compounds are extensively explored as targeted anticancer agents. They are reported to modulate key cellular pathways and have been shown to inhibit cancer cell proliferation by interfering with processes such as tubulin polymerization, leading to cell cycle arrest and apoptosis . Researchers value this compound and its analogs for probing specific mechanisms of action and developing new therapeutic strategies against resistant microbial infections and various cancer cell lines. This product is intended for research and development purposes in a controlled laboratory environment only. Handle with care. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-2-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O3S/c1-8(2)13-16-4-5-17(13)21(18,19)12-7-9(14)11(20-3)6-10(12)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIKQLVFEQBERL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Debus-Radziszewski Reaction

The classical Debus-Radziszewski method forms imidazole rings via condensation of a 1,2-dicarbonyl compound, ammonia, and an aldehyde. For 2-isopropyl substitution:

  • Reactants : Glyoxal (1,2-dicarbonyl), isobutyraldehyde (aldehyde), and ammonium hydroxide.

  • Conditions : Reflux in ethanol/water (1:1) at 80°C for 12 hours.

  • Yield : ~60–70% after recrystallization.

Alkylation of Imidazole

Direct alkylation of imidazole with isopropyl bromide under basic conditions:

  • Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

  • Conditions : 80°C for 24 hours.

  • Regioselectivity : Favors N1-alkylation due to steric and electronic factors, yielding 1-isopropylimidazole. Subsequent dealkylation or transposition may adjust substitution.

Preparation of 2,5-Dichloro-4-Methoxyphenylsulfonyl Chloride

Sulfonation and Chlorination

  • Starting Material : 4-Methoxyphenol.

  • Chlorination :

    • Treat with Cl₂ in acetic acid at 0°C to introduce 2,5-dichloro substituents.

    • Intermediate : 2,5-Dichloro-4-methoxyphenol.

  • Sulfonation :

    • React with chlorosulfonic acid (ClSO₃H) at 50°C to form sulfonic acid.

  • Conversion to Sulfonyl Chloride :

    • Treat with PCl₅ in dichloromethane (DCM) at room temperature.

Alternative Route via Thiol Oxidation

  • Synthesis of Thiol Intermediate :

    • 2,5-Dichloro-4-methoxybenzenethiol prepared via nucleophilic aromatic substitution.

  • Oxidation to Sulfonyl Chloride :

    • Use hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in water.

Coupling of Fragments via Sulfonylation

Reaction Conditions

  • Base : Sodium hydride (NaH) in tetrahydrofuran (THF).

  • Molar Ratio : 1:1 (imidazole : sulfonyl chloride).

  • Temperature : 0°C to room temperature, 6–12 hours.

  • Yield : 50–65% after purification.

Mechanistic Insights

The sulfonyl chloride undergoes nucleophilic attack by the deprotonated N1 of the imidazole. Steric hindrance from the 2-isopropyl group directs substitution to the N1 position, ensuring regioselectivity.

Optimization and Scalability

Solvent Screening

  • Polar Aprotic Solvents : DMF and DMSO improve solubility but may lead to side reactions.

  • Ether Solvents : THF and 2-MeTHF balance reactivity and purity, favored for large-scale synthesis.

Catalytic Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances reaction rate in biphasic systems.

Green Chemistry Approaches

  • Solvent-Free Conditions : Ball milling or microwave-assisted reactions reduce environmental impact.

Purification and Characterization

Chromatographic Methods

  • Flash Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.

  • HPLC : C18 column, acetonitrile/water (70:30), retention time ~8.2 minutes.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, 6H, -CH(CH₃)₂), 3.85 (s, 3H, -OCH₃), 6.95–7.10 (m, 2H, aromatic), 7.45 (s, 1H, imidazole-H).

  • IR : 1350 cm⁻¹ (S=O asymmetric stretch), 1150 cm⁻¹ (S=O symmetric stretch).

Industrial-Scale Considerations

Cost Efficiency

  • Bulk Reactants : Sourcing isopropyl bromide and chlorosulfonic acid at scale reduces costs by 20–30%.

  • Waste Management : Recycling THF via distillation and neutralizing acidic byproducts with CaCO₃ .

Chemical Reactions Analysis

1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-2-isopropyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-2-isopropyl-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and its role as an enzyme inhibitor.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-2-isopropyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The target compound’s distinct substituents differentiate it from structurally related imidazoles:

  • This contrasts with 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (), where methyl and nitro groups dominate electronic effects .
  • Aromatic ring modifications : The 2,5-dichloro-4-methoxyphenyl group combines halogens and alkoxy substituents, creating a mixed electronic profile. In comparison, compounds like 1-(naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole () prioritize extended aromatic systems (naphthyl, biphenyl) for π-π stacking or hydrophobic interactions .

Crystallographic and Supramolecular Properties

  • Crystallography tools: Structural analysis of similar compounds relies on SHELX programs for refinement (e.g., SHELXL) and ORTEP-3 for visualization, as noted in and .
  • Hydrogen bonding : The sulfonyl group in the target compound can act as a hydrogen-bond acceptor, influencing crystal packing. This contrasts with nitro- or chloro-substituted imidazoles (), where H-bonding patterns may differ due to alternative functional groups .

Data Tables

Research Findings and Discussion

  • Steric considerations : The 2-isopropyl group may hinder rotational freedom, impacting conformational preferences compared to less bulky analogs (e.g., ’s methyl groups).
  • Synthetic challenges : Sulfonation reactions require precise control to avoid over-functionalization, whereas condensation methods () offer flexibility for aryl diversity .

Biological Activity

1-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-2-isopropyl-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its antimicrobial, anticancer, and other pharmacological properties based on recent studies.

  • Molecular Formula : C18H20Cl2N2O4S
  • Molecular Weight : 431.33 g/mol
  • CAS Number : [not provided in the search results]

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including the compound .

In Vitro Studies

A study evaluated various derivatives for their antimicrobial activities against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant activity, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL for the most active compounds .

Table 1: Antimicrobial Activity of Selected Imidazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
5a0.25Escherichia coli
100.30Bacillus subtilis

These findings suggest a strong potential for developing these compounds as therapeutic agents against bacterial infections.

Anticancer Activity

Imidazole derivatives have also been investigated for their anticancer properties. A synthesis of various imidazole-based compounds demonstrated notable cytotoxic effects against different cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • In a study involving human glioblastoma (U251) and melanoma (WM793) cells, certain imidazole derivatives showed significant growth inhibition, with IC50 values less than those of standard chemotherapeutics like doxorubicin .
    • The presence of electron-withdrawing groups such as methoxy and dichloro on the phenyl ring was correlated with enhanced cytotoxic activity.

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)Reference Drug
13U251<10Doxorubicin
22WM793<30Doxorubicin

The mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that their activity may involve:

  • Inhibition of key enzymes associated with bacterial growth.
  • Induction of apoptosis in cancer cells through pathways that involve mitochondrial dysfunction and reactive oxygen species (ROS) generation.

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